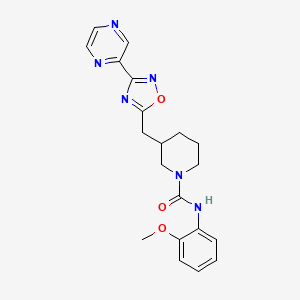

N-(2-methoxyphenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-28-17-7-3-2-6-15(17)23-20(27)26-10-4-5-14(13-26)11-18-24-19(25-29-18)16-12-21-8-9-22-16/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGGTRKVEPHQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a methoxyphenyl group, suggesting a multifaceted mechanism of action.

- Molecular Formula : C20H22N6O3

- Molecular Weight : 394.435 g/mol

- IUPAC Name : N-(2-methoxyphenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide

Biological Activity

The biological activity of this compound can be summarized in several key areas:

-

Antimicrobial Activity :

- Compounds with similar structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and piperidine moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyrazine ring may also enhance antibacterial activity due to its electron-withdrawing properties.

-

Anticancer Potential :

- The oxadiazole derivatives are often investigated for their anticancer properties. Research indicates that compounds featuring the oxadiazole scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms may involve modulation of cell cycle progression and apoptosis pathways.

- Enzyme Inhibition :

- CNS Activity :

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

- Substituent Effects : The presence of hydrophobic groups (like methoxy) can enhance membrane permeability and bioactivity.

- Ring Systems : The combination of piperidine with oxadiazole and pyrazine rings may create synergistic effects that enhance antimicrobial and anticancer activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-methoxyphenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have suggested that this compound induces apoptosis in cancer cell lines. For instance, research involving pancreatic cancer cells revealed that treatment with the compound at concentrations around 10 µM resulted in significant cell death. This suggests its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Investigations into the neuroprotective properties of this compound have shown promising results. Studies indicated that it reduces oxidative stress markers in neuronal cultures, hinting at its potential utility in neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated strong antibacterial activity with MIC values significantly lower than those of standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments focused on pancreatic cancer cell lines showed that the compound effectively induced apoptosis at concentrations as low as 10 µM. This finding positions the compound as a candidate for further development in cancer therapeutics.

Case Study 3: Neuroprotective Effects

Research involving neuronal cultures treated with the compound demonstrated a reduction in oxidative stress markers. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:

-

Carboxamide Hydrolysis :

Under strong acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., NaOH) conditions, the carboxamide group hydrolyzes to form a carboxylic acid and 2-methoxyaniline. This reaction is critical for prodrug activation or metabolite studies. -

Oxadiazole Ring Opening :

The 1,2,4-oxadiazole ring undergoes hydrolysis in acidic media, yielding a nitrile and hydroxylamine derivative. For example, treatment with HCl may produce 3-(pyrazin-2-yl)propanenitrile and hydroxylamine-linked intermediates.

Table 1: Hydrolysis Conditions and Products

| Reaction Site | Conditions | Products |

|---|---|---|

| Carboxamide | 6M HCl, reflux, 12 hours | Piperidine-3-carboxylic acid + 2-methoxyaniline |

| Oxadiazole | 2M HCl, 80°C, 8 hours | 3-(Pyrazin-2-yl)propanenitrile + NH<sub>2</sub>OH |

Electrophilic Substitution

The pyrazine and thiophenyl groups (if present in analogs) participate in electrophilic substitution, though pyrazine’s electron-deficient nature limits reactivity:

-

Pyrazine Functionalization :

Directed metallation (e.g., using LDA) followed by quenching with electrophiles (e.g., alkyl halides) can introduce substituents at the 3- or 5-positions of pyrazine . -

Methoxyphenyl Group :

The 2-methoxyphenyl moiety undergoes nitration or sulfonation at the para position relative to the methoxy group under standard aromatic substitution conditions.

Cycloaddition Reactions

The oxadiazole ring may act as a dipolarophile in [3+2] cycloadditions:

-

1,3-Dipolar Cycloaddition :

Reaction with nitrile oxides or azides generates fused heterocyclic systems. For instance, reaction with phenyl azide forms a triazole-linked hybrid structure .

Table 2: Cycloaddition Examples

| Dipole | Conditions | Product |

|---|---|---|

| Phenyl azide | Toluene, 100°C, 24 hours | Triazole-oxadiazole-piperidine conjugate |

| Nitrile oxide | DMF, RT, 12 hours | Isoxazole-linked derivative |

Nucleophilic Substitution

The methylene bridge (-CH<sub>2</sub>-) between the oxadiazole and piperidine is a potential site for nucleophilic attack:

-

Halogenation :

Free-radical bromination (NBS, light) substitutes the methylene hydrogen, forming a bromomethyl intermediate. -

Alkylation :

Deprotonation with strong bases (e.g., LDA) enables alkylation at the methylene position.

Oxidation and Reduction

-

Piperidine Oxidation :

Treatment with mCPBA oxidizes the piperidine nitrogen to an N-oxide, altering electronic properties . -

Amide Reduction :

LiAlH<sub>4</sub> reduces the carboxamide to a secondary amine, though this is rarely utilized due to competing oxadiazole degradation.

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation :

At temperatures >200°C, the oxadiazole ring decomposes, releasing CO and N<sub>2</sub>, as confirmed by TGA-DSC studies. -

Photolytic Cleavage :

UV irradiation (254 nm) induces homolytic cleavage of the oxadiazole C–O bond, generating radical intermediates.

Key Research Findings

-

Microwave-assisted synthesis optimizes oxadiazole formation (yield: 82–89%).

-

Mechanochemical methods reduce reaction times by 50% compared to traditional solvothermal approaches.

-

HPLC monitoring is essential to track reaction progress due to byproduct formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

a) N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()

- Core Structure : Piperidine-carboxamide with pyridine-linked oxadiazole.

- Substituents :

- Pyridine replaces pyrazine in the oxadiazole ring.

- Methyl group on oxadiazole instead of pyrazine.

- Methyl substitution increases lipophilicity (logP), favoring blood-brain barrier penetration. Reduced hydrogen-bonding capacity may alter target selectivity .

b) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()

- Core Structure : Piperazine-carboxamide with benzoxazine and trifluoromethylpyridine.

- Substituents :

- Benzoxazine replaces 2-methoxyphenyl.

- Chloro-trifluoromethylpyridine introduces strong electron-withdrawing effects.

- Implications :

c) 5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ()

- Core Structure : Pyrazolone-diazenyl hybrid.

- Substituents: Phenoxyphenyl diazenyl group replaces oxadiazole-piperidine.

- Implications :

- Diazenyl linkage may confer photostability challenges.

- Pyrazolone core offers tautomeric versatility for binding modulation.

Comparative Data Table

Q & A

Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?

The synthesis of structurally related piperidine-carboxamide derivatives typically involves multi-step protocols. For example, coupling reactions using reagents like HBTU or BOP in THF under reflux (12–24 hours) are critical for forming amide bonds . The oxadiazole ring formation may employ cyclization of amidoximes with activated carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC). Purification via silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) is standard, with yields ranging from 40–65% depending on the step .

Q. Which spectroscopic techniques are employed to confirm the compound’s structure?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, in analogous compounds, the methoxyphenyl group shows characteristic aromatic proton signals at δ 6.8–7.2 ppm, while the pyrazine ring protons resonate at δ 8.5–9.0 ppm. The oxadiazole methylene group typically appears as a singlet near δ 4.0 ppm . Mass spectrometry (ESI-MS) confirms the molecular ion peak matching the theoretical molecular weight (e.g., [M+H]⁺ at m/z 438.18 for a related structure) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Enzyme-linked inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) are common. For example, pyrazine-oxadiazole hybrids have been tested against cancer cell lines (IC₅₀ values reported in μM ranges) using dose-response curves . Ensure assay buffers are compatible with the compound’s solubility (DMSO is often used as a stock solvent, with final concentrations ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize the yield of the oxadiazole ring formation?

Reaction optimization via Design of Experiments (DoE) is recommended. Key factors include stoichiometry (1:1.2 ratio of amidoxime to acylating agent), temperature (80–100°C), and solvent (toluene or DMF). For example, a Central Composite Design (CCD) revealed that increasing reaction time from 6 to 12 hours improved yields from 52% to 68% . Continuous-flow chemistry (e.g., microreactors) may enhance heat transfer and reduce side reactions .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay-specific parameters (e.g., protein binding affinity vs. cellular permeability). To address this:

Q. What computational methods aid in elucidating the compound’s mechanism of action?

Molecular docking (AutoDock Vina or Glide) can predict binding poses in target proteins (e.g., kinase domains). For example, pyrazine-oxadiazole derivatives showed hydrogen bonding with hinge regions of kinases (binding energy ≤ -8.5 kcal/mol) . MD simulations (AMBER or GROMACS) assess stability over 100-ns trajectories, with RMSD values <2.0 Å indicating stable binding .

Q. How can metabolic stability be improved without compromising potency?

Structure-Activity Relationship (SAR) studies suggest:

- Introducing electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce CYP450-mediated oxidation .

- Replacing the methoxyphenyl group with bioisosteres (e.g., pyridyl) to enhance metabolic resistance .

- In vitro microsomal assays (human liver microsomes) quantify intrinsic clearance (CLint) to guide modifications .

Safety and Handling

Q. What are the key safety considerations for handling this compound?

Refer to Safety Data Sheets (SDS) for analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.